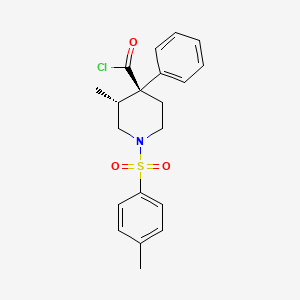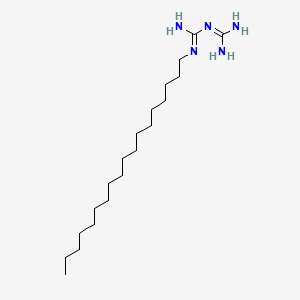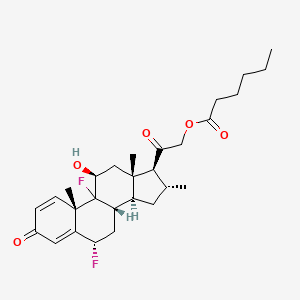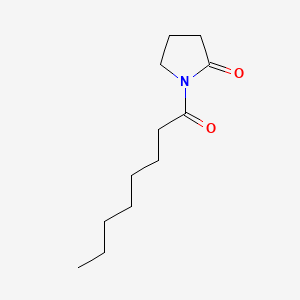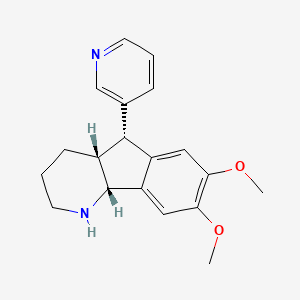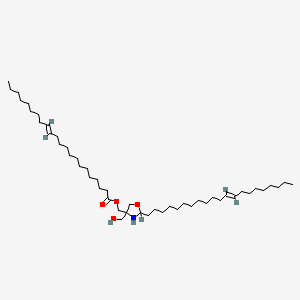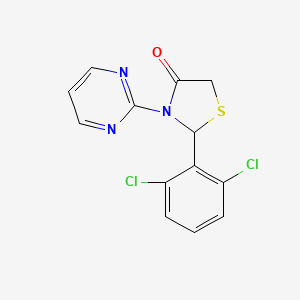
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is a heterocyclic compound that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone derivatives typically involves the cyclization of thiosemicarbazones with α-halo ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidinones to thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.
科学研究应用
Chemistry
In chemistry, 4-Thiazolidinone derivatives are studied for their potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown promise as antimicrobial, antiviral, and anticancer agents.
Medicine
In medicine, thiazolidinone derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and antidiabetic agents.
Industry
Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.
作用机制
The mechanism of action of 4-Thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazoles: Studied for their antimicrobial activities.
Pyrimidinones: Investigated for their antiviral potential.
Uniqueness
4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
属性
CAS 编号 |
96733-51-6 |
|---|---|
分子式 |
C13H9Cl2N3OS |
分子量 |
326.2 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-8-3-1-4-9(15)11(8)12-18(10(19)7-20-12)13-16-5-2-6-17-13/h1-6,12H,7H2 |
InChI 键 |
IJXJFWVUARTVFE-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



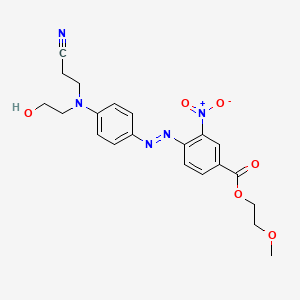
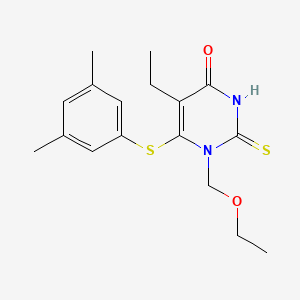
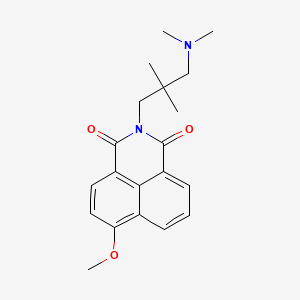
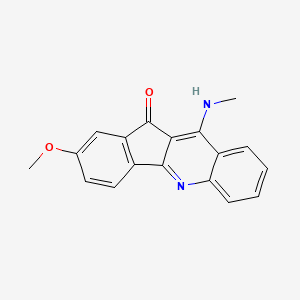
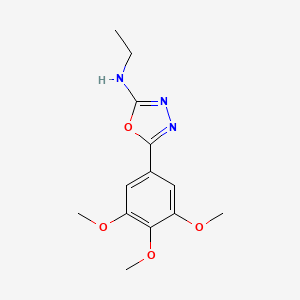
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)
